

physical properties of 2-Chloro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1,3-dimethoxybenzene

Cat. No.: B1590426

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Chloro-1,3-dimethoxybenzene**

Introduction

2-Chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2) is a halogenated aromatic ether of significant interest in organic synthesis.^[1] Its unique substitution pattern, featuring two electron-donating methoxy groups ortho and para to a chloro substituent, imparts specific reactivity that makes it a valuable intermediate. It serves as a key starting material in the synthesis of pharmacologically active compounds, including diuretic and antihypertensive agents, as well as in the development of agrochemicals and other fine chemicals.^{[2][3]}

A thorough understanding of the physical properties of this compound is a prerequisite for its effective use in a research and development setting. These properties dictate crucial experimental parameters, including choice of solvents for reaction and purification, conditions for storage and handling, and the analytical methods required for quality control and structural verification. This guide provides a comprehensive overview of the core physical properties of **2-Chloro-1,3-dimethoxybenzene**, grounded in experimental data and established analytical principles.

Section 1: Core Physicochemical Properties

The fundamental physical characteristics of a compound provide the first layer of identification and inform its handling and application. The properties of **2-Chloro-1,3-dimethoxybenzene** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloro-1,3-dimethoxybenzene	[1]
CAS Number	7051-15-2	[1]
Molecular Formula	C ₈ H ₉ ClO ₂	[1]
Molecular Weight	172.61 g/mol	[1]
Appearance	Pale yellow solid or oil that crystallizes upon standing	[3] [4]
Melting Point	62-73 °C (range reported)	[3]
Boiling Point	233.7 °C at 760 mmHg	[5] [6]
Density	1.155 g/cm ³	[5] [7]

Appearance and Physical State

2-Chloro-1,3-dimethoxybenzene is typically described as a pale yellow solid.[\[4\]](#) However, synthetic procedures note that it often first appears as an oil which crystallizes on standing.[\[3\]](#) This behavior is indicative of a compound with a melting point not significantly above ambient temperature, which is consistent with the reported values. For researchers, this means that depending on the purity and ambient lab conditions, the compound may be handled as either a low-melting solid or a supercooled liquid/oil.

Melting Point: A Note on Purity and Polymorphism

The reported melting point for **2-Chloro-1,3-dimethoxybenzene** varies, with values in the range of 62-64 °C and 71-73 °C cited in procedural literature.[\[3\]](#) This variation is not uncommon and provides critical insight into the material's history.

- **Causality of Variation:** The lower range (62-64 °C) was reported for material purified via chromatography followed by crystallization, while the higher range (71-73 °C) was obtained after direct recrystallization of the crude product.[\[3\]](#) This suggests that the method of purification can influence the final solid-state form. The presence of minute impurities, which are more effectively removed by chromatography, can depress and broaden the melting

point. Alternatively, the different purification methods could potentially lead to different crystalline polymorphs, each with a distinct melting point.

- **Field Insight:** As a self-validating system, melting point determination is a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is characteristic of a pure compound. A broad range suggests the presence of impurities. Researchers receiving or synthesizing this compound should always measure the melting point as a first-pass quality control check.

Boiling Point and Density

With a boiling point of 233.7 °C at atmospheric pressure, **2-Chloro-1,3-dimethoxybenzene** is a relatively non-volatile compound, simplifying its handling at room temperature.^{[5][6]} However, this temperature is high enough that purification by distillation would likely require vacuum to prevent potential decomposition. The density is reported as 1.155 g/cm³, indicating that in biphasic systems with water, it will constitute the lower organic layer.^{[5][7]}

Solubility Profile

The molecular structure—a largely nonpolar benzene ring with two ether groups and a halogen—governs its solubility.

- **Organic Solvents:** Experimental procedures confirm its high solubility in common organic solvents like diethyl ether and its utility in being purified by recrystallization from hexane.^[3] This indicates good solubility in nonpolar (hexane) and moderately polar (ether) solvents. It is expected to be soluble in other common lab solvents such as dichloromethane, ethyl acetate, and toluene.
- **Aqueous Solvents:** While specific data is scarce, its predominantly nonpolar character suggests it is practically insoluble in water. The methoxy groups offer minimal hydrogen bonding capability, which is insufficient to overcome the hydrophobicity of the chlorinated aromatic ring.

This solubility profile is critical for its practical application. For reaction workups, it can be efficiently extracted from aqueous media using solvents like diethyl ether or ethyl acetate. For purification, its temperature-dependent solubility in a nonpolar solvent like hexane makes it an excellent candidate for recrystallization.

Section 2: Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics of **2-Chloro-1,3-dimethoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. While published spectra are not readily available, the expected signals can be predicted with high confidence based on the known effects of the substituents.

- ^1H NMR (Proton NMR): The proton spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
 - Methoxy Protons (-OCH₃): Due to symmetry, the two methoxy groups are chemically equivalent. They will appear as a single, sharp singlet at approximately 3.8-4.0 ppm. This signal should integrate to 6 protons.
 - Aromatic Protons (Ar-H): There are three protons on the aromatic ring. The proton at the 5-position is flanked by two methoxy groups and will appear as a triplet. The protons at the 4- and 6-positions are equivalent and adjacent to the proton at position 5, and will appear as a doublet. The expected chemical shifts would be in the range of 6.5-7.3 ppm. The triplet would integrate to 1 proton and the doublet to 2 protons.
- ^{13}C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
 - Aromatic Carbons: Due to symmetry, there will be four distinct signals for the six aromatic carbons. The carbon bearing the chlorine atom (C2), the carbons bearing the methoxy groups (C1, C3), the carbons adjacent to the methoxy groups (C4, C6), and the carbon opposite the chloro group (C5). These will appear in the aromatic region of 100-160 ppm.
 - Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal, typically around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

- Molecular Ion Peak (M^+): The spectrum will show a molecular ion peak corresponding to the mass of the molecule. For $C_8H_9ClO_2$, the calculated monoisotopic mass is 172.03 Da.[[1](#)]
- Isotopic Pattern (Trustworthiness Pillar): A key self-validating feature for chlorinated compounds is the chlorine isotope pattern. Chlorine has two stable isotopes: ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). Therefore, the mass spectrum will exhibit a characteristic pattern:
 - An M^+ peak at m/z 172 (corresponding to molecules with ^{35}Cl).
 - An $M+2$ peak at m/z 174 (corresponding to molecules with ^{37}Cl) that is approximately one-third the intensity of the M^+ peak. The presence of this 3:1 ratio for the M^+ and $M+2$ peaks is definitive proof of a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For **2-Chloro-1,3-dimethoxybenzene**, the following key absorptions are reported and expected[[4](#)]:

- $\sim 3011\text{ cm}^{-1}$: Aromatic C-H stretching.
- 2966, 2947, 2840 cm^{-1} : Aliphatic C-H stretching from the methoxy groups.
- $\sim 1594, 1472\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
- $\sim 1253, 1099\text{ cm}^{-1}$: Strong C-O stretching from the aryl ether linkages. This is a highly characteristic band.
- $\sim 764\text{ cm}^{-1}$: C-Cl stretching. The position can vary but is typically in the fingerprint region.

Section 3: Experimental Methodologies for Property Determination

To ensure data is reliable and reproducible, standardized protocols must be followed. The causality behind each step is as crucial as the step itself.

Protocol 3.1: Melting Point Determination

This protocol provides a framework for accurately determining the melting point range, a critical measure of purity.

[Click to download full resolution via product page](#)

- Expertise & Causality:
 - Pulverization (Step 2): A coarse sample heats unevenly, leading to a broad, inaccurate melting range. A fine powder ensures uniform heat transfer.
 - Slow Heating Rate (Step 6): A rapid heating rate does not allow the sample and the thermometer to be in thermal equilibrium, causing the observed temperature to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Protocol 3.2: Spectroscopic Analysis Workflow

This generalized workflow outlines the critical stages for obtaining high-quality spectroscopic data for structural confirmation.

[Click to download full resolution via product page](#)

- Expertise & Causality:
 - NMR Solvent (CDCl_3): Deuterated chloroform (CDCl_3) is chosen because deuterium (^2H) resonates at a completely different frequency from protons (^1H), rendering the solvent

invisible in the ^1H NMR spectrum. It is also an excellent solvent for a wide range of organic compounds.

- GC-MS Dilution: A concentrated sample will overwhelm the detector, leading to poor peak shape and inaccurate mass-to-charge ratios. A dilute solution ensures sharp peaks and high-quality mass spectra.
- IR Background Scan: The IR spectrometer must first record a spectrum of the ambient atmosphere (CO_2 , H_2O) and the ATR crystal itself. This background is then digitally subtracted from the sample spectrum to ensure that the resulting peaks belong only to the compound of interest.

Conclusion

The physical properties of **2-Chloro-1,3-dimethoxybenzene** define it as a low-melting, pale yellow solid that is soluble in common organic solvents and insoluble in water. Its identity and purity are definitively confirmed through a combination of melting point analysis and a suite of spectroscopic techniques (NMR, MS, IR), each providing a unique and self-validating piece of structural evidence. For the research scientist, a firm grasp of these properties and the logic behind their experimental determination is essential for the successful synthesis, purification, and application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1,3-dimethoxybenzene | C₈H₉ClO₂ | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epdf.pub [epdf.pub]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]

- 5. echemi.com [echemi.com]
- 6. 7051-15-2,2-Chloro-1,3-dimethoxybenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [physical properties of 2-Chloro-1,3-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590426#physical-properties-of-2-chloro-1-3-dimethoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com